NMDA Receptor Binding Affinity: 2-FDCK Exhibits 1.7-Fold Higher Affinity Than Ketamine
In standardized NMDA receptor binding assays, deschloronorketamine hydrochloride (2-fluorodeschloroketamine) demonstrates a Ki value of 2,540 nM, representing approximately 1.7-fold higher affinity compared to ketamine (Ki = 4,290 nM) [1]. This quantitative difference is attributed to the replacement of the 2-chloro substituent in ketamine with a 2-fluoro group, which alters the electronic properties and hydrogen-bonding capacity of the aromatic ring, thereby modulating receptor interactions [2]. The observed binding affinity positions 2-FDCK as intermediate between the high-affinity analog deschloroketamine (Ki = 23.6 nM, approximately 108-fold higher affinity than 2-FDCK) and the lower-affinity parent ketamine [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 2,540 nM |
| Comparator Or Baseline | Ketamine: 4,290 nM; Deschloroketamine: 23.6 nM; 2-Oxo-PCE: 1,690 nM |
| Quantified Difference | 1.7-fold higher affinity vs ketamine; ~108-fold lower affinity vs deschloroketamine |
| Conditions | NMDA receptor binding assay (radioligand displacement) |
Why This Matters
This 1.7-fold difference in NMDA receptor binding affinity relative to ketamine is critical for accurate dose-response modeling, cross-reactivity screening, and structure-activity relationship studies involving fluorinated arylcyclohexylamines.
- [1] Biomolecules & Therapeutics. Table 2: Binding affinity of compounds 15-30 for NMDA receptors (Ki, nM). Compound 29: 2-Fluorodeschloroketamine, Ki = 2,540 nM; Compound 27: Ketamine, Ki = 4,290 nM; Compound 15: Deschloroketamine, Ki = 23.6 nM. View Source
- [2] Wikipedia. 2-Fluorodeschloroketamine. Due to the halogen in the 2 position not being a chlorine but a fluorine, the molecule is more polar. This could influence binding to proteins, such as the NMDA receptor that ketamine primarily binds to. View Source
